![molecular formula C18H17N3O3 B2731442 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide CAS No. 946382-57-6](/img/structure/B2731442.png)
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide
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Overview
Description
“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide” is a chemical compound that has been studied for its potential anti-HIV-1 activity . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .
Synthesis Analysis
The synthesis of this compound involves the creation of a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as a part of the metal chelation motif . This process is operationally simple and can be executed in gram scale .Molecular Structure Analysis
The molecular structure of this compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, with 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one, which results in diversely orchestrated 3-ArS/ArSe derivatives in high yields .Scientific Research Applications
Structural and Synthetic Studies
Synthesis and Crystal Structure Analysis : The synthesis of compounds structurally related to N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide, focusing on their crystal structure, has been described, revealing insights into the molecular geometry and electronic properties through density functional theory (DFT) analysis. Such studies are foundational for understanding the chemical and physical properties of these compounds, potentially leading to the development of new materials or drugs (Huang et al., 2020).
Antifungal and Antibacterial Applications : Research has demonstrated the antifungal and antibacterial potential of derivatives, showcasing their effectiveness against specific strains of fungi and bacteria. This suggests the possibility of utilizing these compounds in developing new antimicrobial agents (Jafar et al., 2017); (Khan et al., 2015).
Synthesis and Evaluation of Pyrimidine Derivatives : A study focused on the synthesis of new pyrimidine derivatives, revealing their potential in treating various diseases through molecular docking studies, indicating the significance of such compounds in drug development processes (Hossan et al., 2012).
Potential Therapeutic Uses
Anticancer Activity : Pyrimidine derivatives have shown promising results in anticancer studies, with specific compounds demonstrating significant inhibitory effects on various cancer cell lines. These findings underscore the therapeutic potential of these molecules in oncology (Abdellatif et al., 2014).
Antimicrobial and Antifungal Activities : The antimicrobial and antifungal activities of newly synthesized pyrimidine derivatives highlight their potential as lead compounds for developing new treatments for infections caused by resistant strains of bacteria and fungi (Desai et al., 2013).
Mechanism of Action
The mechanism of action of this compound in relation to its anti-HIV-1 activity involves binding into the active site of PFV integrase (IN), a key enzyme in the HIV-1 life cycle . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .
Future Directions
properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-9-15-19-12(2)16(18(23)21(15)10-11)20-17(22)13-6-4-5-7-14(13)24-3/h4-10H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQWIIPELUUKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=CC=C3OC)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide |
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